NG,NG-Dimethylarginine (dihydrochloride)
Description
Context of Endogenous Arginine Methylation in Cellular Biochemistry
Arginine methylation is a common post-translational modification where methyl groups are added to the guanidino nitrogen atoms of arginine residues within proteins. nih.govexlibrisgroup.com This process is integral to a wide array of cellular functions, including signal transduction, mRNA splicing, transcriptional control, and DNA repair. exlibrisgroup.comnih.gov
The methylation of arginine is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). researchgate.net These enzymes utilize S-adenosylmethionine as the methyl group donor. oup.com In mammalian cells, PRMTs are classified into two main types based on the methylation pattern they produce: nih.govresearchgate.net
Type I PRMTs (PRMT1, 3, 4, 6, and 8) catalyze the formation of N G-monomethylarginine (MMA) and subsequently add a second methyl group to the same nitrogen atom to form asymmetric dimethylarginine (ADMA). nih.govmdpi.com
Type II PRMTs (PRMT5 and 9) also form MMA but then add the second methyl group to the other terminal nitrogen atom, resulting in symmetric dimethylarginine (SDMA). nih.govmdpi.com
Following the proteolytic degradation of these methylated proteins, free ADMA, SDMA, and MMA are released into the cytoplasm and can enter the circulation. nih.govdrugbank.com While both ADMA and MMA are potent inhibitors of nitric oxide synthase, SDMA does not appear to directly affect NOS activity. physiology.orgnih.gov
Table 1: Types of Protein Arginine Methyltransferases and their Products
| PRMT Type | Examples | Primary Methylarginine (B15510414) Product | Effect on Nitric Oxide Synthase |
|---|---|---|---|
| Type I | PRMT1, PRMT3, PRMT4, PRMT6, PRMT8 | Asymmetric Dimethylarginine (ADMA) | Inhibitor |
| Type II | PRMT5, PRMT9 | Symmetric Dimethylarginine (SDMA) | No direct inhibition |
Overview of Arginine Analogues as Endogenous Regulators
The amino acid L-arginine serves as the substrate for nitric oxide synthase to produce nitric oxide. nih.gov Several endogenous analogues of L-arginine, resulting from the process of protein methylation, act as crucial regulators of NO production and other cellular processes. These include:
Asymmetric Dimethylarginine (ADMA): As a competitive inhibitor of all NOS isoforms, ADMA plays a significant role in modulating vascular tone, endothelial function, and other NO-dependent pathways. oup.comphysiology.org By competing with L-arginine for the active site of NOS, elevated levels of ADMA can lead to reduced NO bioavailability, contributing to endothelial dysfunction. nih.govnih.gov
Symmetric Dimethylarginine (SDMA): Unlike ADMA, SDMA is not a direct inhibitor of NOS. physiology.org However, it is recognized as a marker of renal function, as it is primarily eliminated from the body through urinary excretion. oup.commdpi.com Elevated SDMA levels have been associated with various clinical conditions related to endothelial dysfunction. mdpi.com
N G-Monomethyl-L-arginine (L-NMMA): This is another endogenous inhibitor of NOS. researchgate.net L-NMMA is a precursor in the formation of both ADMA and SDMA. nih.gov Although present at lower concentrations than ADMA and SDMA, it also contributes to the regulation of NO synthesis. mdpi.com
Table 2: Key Endogenous Arginine Analogues and their Primary Functions
| Arginine Analogue | Abbreviation | Primary Regulatory Function |
|---|---|---|
| NG,NG-Dimethylarginine | ADMA | Competitive inhibitor of nitric oxide synthase (NOS) |
| NG,N'G-Dimethylarginine | SDMA | Marker of renal function |
| N G-Monomethyl-L-arginine | L-NMMA | Inhibitor of nitric oxide synthase (NOS) |
NG,NG-Dimethylarginine as a Central Endogenous Metabolite in Mammalian Physiology
ADMA is a pivotal endogenous metabolite that is continuously produced as a byproduct of protein turnover in all human cells. mdpi.comdrugbank.com Its plasma and tissue levels are tightly regulated by its synthesis through PRMTs and its degradation by specific enzymes. mdpi.com
The primary route of ADMA elimination is through enzymatic degradation by dimethylarginine dimethylaminohydrolase (DDAH). nih.govnih.gov DDAH metabolizes ADMA into L-citrulline and dimethylamine. nih.govmdpi.com Two isoforms of DDAH exist, DDAH-1 and DDAH-2, with distinct tissue distributions. researchgate.net A smaller portion of ADMA is cleared from the body via urinary excretion. oup.com Another enzyme, alanine-glyoxylate aminotransferase 2 (AGXT2), can also metabolize ADMA. mdpi.comnih.gov
The balance between ADMA production and degradation is crucial for maintaining vascular homeostasis. nih.gov Elevated plasma levels of ADMA are observed in various conditions, including hypercholesterolemia, hypertension, chronic heart failure, and diabetes mellitus, and are considered a risk factor for cardiovascular disease. nih.gov By impairing NO production, ADMA can contribute to the pathogenesis of endothelial dysfunction and atherosclerosis. nih.govnih.gov
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2.2ClH/c1-12(2)8(10)11-5-3-4-6(9)7(13)14;;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLNVYJOPZWPJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NCCCC(C(=O)O)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Biosynthesis and Cellular Origin of Ng,ng Dimethylarginine
Role of Protein Arginine Methyltransferases (PRMTs)
The synthesis of ADMA is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). caymanchem.com These enzymes are responsible for a post-translational modification process called arginine methylation, where methyl groups are transferred to arginine residues within proteins. mdpi.comnih.gov In mammals, there are nine identified PRMTs, which are broadly classified into three types based on their catalytic activity. mdpi.comnih.gov This methylation process is crucial for various cellular functions, including the regulation of gene transcription, RNA metabolism, DNA damage repair, and signal transduction. cellsignal.com
Specificity of Type I PRMTs in Asymmetric Dimethylarginine Formation
The formation of ADMA is specifically carried out by Type I PRMTs. researchgate.netresearchgate.net This class of enzymes, which includes PRMT1, PRMT2, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8, catalyzes the transfer of two methyl groups to the same terminal nitrogen atom of a guanidino group on an arginine residue, resulting in the formation of asymmetric dimethylarginine. researchgate.netresearchgate.netnih.gov PRMT1 is the predominant Type I enzyme, responsible for approximately 90% of ADMA formation in mammalian cells. mdpi.com
In contrast, Type II PRMTs (PRMT5 and PRMT9) catalyze the formation of symmetric dimethylarginine (SDMA), where a methyl group is added to each of the two terminal nitrogen atoms of the guanidino group. researchgate.net Type III PRMTs, with PRMT7 as the only known member, only catalyze the formation of monomethylarginine (MMA). researchgate.net The distinct products of these enzyme classes highlight the high degree of specificity in the arginine methylation process.
Table 1: Classification and Products of Protein Arginine Methyltransferases (PRMTs)
| PRMT Type | Members | Catalytic Products |
|---|---|---|
| Type I | PRMT1, PRMT2, PRMT3, PRMT4 (CARM1), PRMT6, PRMT8 | Monomethylarginine (MMA) and Asymmetric Dimethylarginine (ADMA) |
| Type II | PRMT5, PRMT9 | Monomethylarginine (MMA) and Symmetric Dimethylarginine (SDMA) |
| Type III | PRMT7 | Monomethylarginine (MMA) only |
S-Adenosylmethionine as the Universal Methyl Donor in Methylation Reactions
The methylation reactions catalyzed by PRMTs universally utilize S-adenosylmethionine (SAM) as the methyl group donor. mdpi.comresearchgate.netahajournals.org SAM is a crucial molecule synthesized from methionine through the action of the enzyme methionine adenosyltransferase. researchgate.net During the methylation process, PRMTs facilitate the transfer of a methyl group from SAM to the guanidino nitrogen of an arginine residue. mdpi.com This reaction yields a methylated arginine and S-adenosylhomocysteine (SAH) as a by-product. researchgate.net The availability of SAM is therefore a critical factor in regulating the rate of ADMA synthesis. ahajournals.org
Generation of Free NG,NG-Dimethylarginine from Proteolysis of Methylated Proteins
ADMA is not synthesized as a free amino acid. Instead, it is created within polypeptide chains through the post-translational modification of arginine residues by Type I PRMTs. nih.govresearchgate.net The release of free ADMA into the cytoplasm occurs following the proteolytic degradation of these methylated proteins. drugbank.comnih.govresearchgate.net This process is part of the normal protein turnover that continuously happens in all cells. wikipedia.orgnih.gov Therefore, the intracellular concentration of free ADMA is directly linked to the rate of synthesis and breakdown of arginine-methylated proteins.
Intracellular Compartmentation and Initial Release Mechanisms of Asymmetric Dimethylarginine
Following its release from proteolysis, free ADMA is present in the cytoplasm. nih.gov Studies have shown that intracellular ADMA levels can be significantly higher, estimated to be 5- to 20-fold greater, than the concentrations observed in the plasma. nih.govmdpi.com This suggests a dynamic regulation of ADMA within different cellular compartments.
The release of ADMA from its cell of origin into the extracellular space, including the bloodstream, is a crucial step for its systemic effects. This transport is mediated by cationic amino acid transporters (CATs). nih.gov These transporters facilitate the movement of ADMA across the cell membrane, often in exchange for other cationic amino acids like L-arginine. nih.govplos.org This transport mechanism allows ADMA synthesized in one cell to exert its effects on distant sites. nih.gov
Metabolic Catabolism and Excretion Pathways of Ng,ng Dimethylarginine
Contributions of Alanine-Glyoxylate Aminotransferase 2 (AGXT2) to NG,NG-Dimethylarginine Metabolism
Besides the DDAH pathway, a secondary metabolic route for NG,NG-dimethylarginine involves the mitochondrial enzyme Alanine-Glyoxylate Aminotransferase 2 (AGXT2). researchgate.netnih.gov AGXT2 is a multifunctional aminotransferase with broad substrate specificity. uniprot.org Unlike DDAH, AGXT2 can metabolize not only ADMA and L-NMMA but also the symmetric dimethylarginine (SDMA). nih.govuniprot.org
The reaction catalyzed by AGXT2 is a transamination, converting ADMA and an amino group acceptor (like pyruvate) into α-keto-δ-(NG, NG-dimethylguanidino)valeric acid (DMGV) and an amino acid (like L-alanine). nih.govuniprot.org While DDAH is considered the primary pathway for ADMA catabolism, AGXT2 plays a significant role, particularly in the kidney where it is highly expressed. mdpi.comnih.govsurrey.ac.uk Studies in AGXT2 knockout mice demonstrated increased levels of ADMA and SDMA, leading to reduced NO, endothelial dysfunction, and hypertension. nih.govsurrey.ac.uk This highlights AGXT2's importance in regulating methylarginine (B15510414) levels and, consequently, cardiovascular and renal function. surrey.ac.ukplos.org
Mechanisms of Cellular Efflux and Interorgan Transport of NG,NG-Dimethylarginine
NG,NG-dimethylarginine, produced intracellularly from the breakdown of methylated proteins, can be either metabolized within the cell or transported into the extracellular space and circulation. researchgate.netahajournals.org This flux across cell membranes is crucial for its systemic clearance by organs like the kidney and liver, and for its action as a signaling molecule. physiology.org The transport of ADMA is mediated by specific membrane transporters, primarily those also responsible for carrying cationic amino acids like L-arginine. researchgate.netphysoc.org
The transport of NG,NG-dimethylarginine across cellular membranes is predominantly handled by the system y+ family of Cationic Amino Acid Transporters (CATs). physoc.orgnih.gov These transporters, including isoforms like CAT-1, CAT-2A, and CAT-2B, are responsible for the sodium-independent transport of cationic amino acids. physoc.org
ADMA and L-arginine share these transporters, leading to competitive interactions. nih.gov The transport is bidirectional, meaning CATs mediate both the influx and efflux of ADMA. nih.govresearchgate.net The efflux of intracellular ADMA can be stimulated by high extracellular concentrations of other cationic amino acids, a process known as trans-stimulation. plos.org For instance, exposure of endothelial cells to high levels of L-arginine has been shown to stimulate the efflux of endogenous ADMA. nih.govnih.gov This transporter-mediated flux is a key mechanism for the inter-organ transport of ADMA, allowing it to be released from its site of production and taken up by tissues with high DDAH1 activity, like the liver and kidneys, for degradation. researchgate.netahajournals.org Recent studies also suggest the involvement of other transporters, such as the organic cation transporter 2 (OCT2) and multidrug and toxin extrusion protein 1 (MATE1), in ADMA transport, particularly in renal and hepatic elimination. researchgate.netnih.gov
Enzymatic and Regulatory Mechanisms Governing Ng,ng Dimethylarginine Homeostasis
Regulation of Protein Arginine Methyltransferase Activity
The synthesis of protein-incorporated asymmetric dimethylarginine residues is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). acs.org These enzymes transfer methyl groups from S-adenosyl-l-methionine to the guanidino nitrogen atoms of arginine residues within proteins. nih.gov Upon proteolysis of these methylated proteins, free ADMA is released into the cytoplasm. nih.govnih.gov
There are three main types of PRMTs based on their methylation products. Type I PRMTs are responsible for the formation of asymmetric dimethylarginine (ADMA), while Type II PRMTs catalyze the formation of symmetric dimethylarginine (SDMA), and Type III PRMTs produce monomethylarginine. ontosight.ai The expression and activity of PRMTs are crucial in determining the amount of methylation on arginine residues in proteins. nih.gov Specifically, Type I PRMTs dictate the level of asymmetrically dimethylated arginine residues. nih.gov
The enzymatic activities of PRMTs can be altered during developmental processes, such as myogenesis, independent of changes in the protein content of the PRMTs themselves. nih.gov This suggests that the activation of PRMTs can be facilitated by various mechanisms, including subcellular localization. nih.gov While a comprehensive understanding of PRMT regulation is still evolving, it is clear that their activity is a key determinant in the production rate of ADMA.
Complex Regulation of Dimethylarginine Dimethylaminohydrolase (DDAH) Activity
The primary route for ADMA elimination, accounting for the degradation of approximately 80% of endogenous ADMA, is through the enzymatic activity of Dimethylarginine Dimethylaminohydrolase (DDAH). mdpi.comnih.gov Two isoforms of this enzyme, DDAH1 and DDAH2, have been identified, and they exhibit distinct tissue distributions and regulatory mechanisms. nih.govphysiology.org The activity of DDAH is a critical factor in determining the intracellular and plasma concentrations of ADMA. nih.gov
Transcriptional Control and Post-Translational Modification of DDAH Isoforms
The expression of DDAH isoforms is subject to transcriptional regulation by various factors. For instance, in vascular smooth muscle cells, the pro-inflammatory cytokine interleukin-1β has been shown to dose-dependently stimulate DDAH expression and enzyme activity. nih.gov Furthermore, NF-κB acetylation can upregulate DDAH2 expression by enhancing its binding to the DDAH2 promoter. nih.gov
Post-translational modifications also play a significant role in modulating DDAH activity. DDAH exists as a holoenzyme bound to an inhibitory zinc ion. frontiersin.org The removal of this zinc ion leads to increased enzymatic activity, highlighting the regulatory function of the zinc binding site. frontiersin.org Additionally, DDAH activity is susceptible to regulation by S-nitrosylation. Nitric oxide (NO) can reversibly inhibit DDAH activity by S-nitrosylating a critical cysteine residue (Cys-249) in the active site. pnas.org This creates a potential feedback mechanism where high levels of NO can inhibit DDAH, leading to an accumulation of ADMA and subsequent inhibition of NO synthase (NOS). pnas.org Phosphorylation of DDAH1 has also been reported, although its impact on enzyme activity is not yet fully understood. frontiersin.org
Influence of Sterol Response Element Binding Proteins (SREBPs) on DDAH Expression and Function
Sterol Response Element Binding Proteins (SREBPs) are transcription factors that play a central role in regulating lipid metabolism. nih.govnih.gov The promoter regions of both DDAH1 and DDAH2 contain recognition sites for SREBP binding. physiology.org Research has shown a novel mechanism of reciprocal regulation of the DDAH-ADMA system by SREBP family members. physiology.org SREBP-1c appears to act as a repressor of DDAH transcription, while SREBP-2 functions as an activator. physiology.org For example, statins, which activate SREBPs, have been shown to increase DDAH1 mRNA expression in endothelial cells. physiology.org Chromatin immunoprecipitation studies have confirmed increased binding of SREBP2 to the DDAH1 promoter following statin stimulation. physiology.org This link between cellular cholesterol content and the DDAH-ADMA system suggests a potential mechanism for the endothelial dysfunction observed in cardiovascular diseases. physiology.org
| Transcription Factor | Effect on DDAH Expression | DDAH Isoform(s) Affected |
| SREBP-1c | Repressor | DDAH1 and DDAH2 nih.govphysiology.org |
| SREBP-2 | Activator | DDAH1 physiology.org |
Modulation by Oxidative Stress and Reactive Oxygen Species on DDAH Pathways
DDAH activity is highly sensitive to oxidative stress. nih.gov The enzyme contains a reactive sulfhydryl group in its active catalytic site, which is vulnerable to oxidation. nih.govresearchgate.net Exposure of endothelial cells to high levels of glucose, homocysteine, or oxidized low-density lipoprotein (LDL) can induce endothelial oxidative stress, leading to attenuated DDAH activity and increased ADMA levels. nih.gov This effect can often be reversed by thiol antioxidants. nih.gov Reactive oxygen species (ROS) have been shown to inhibit DDAH activity, contributing to an increase in ADMA. mdpi.com In a rat model of non-alcoholic steatohepatitis, increased oxidative stress led to decreased DDAH activity despite an increase in DDAH-1 mRNA expression, suggesting that oxidative stress can directly impair the enzyme's function. researchgate.net
| Condition | Effect on DDAH Activity | Consequence |
| High Glucose | Attenuated nih.gov | Increased ADMA levels nih.gov |
| High Homocysteine | Attenuated nih.gov | Increased ADMA levels nih.gov |
| Oxidized LDL | Attenuated nih.gov | Increased ADMA levels nih.gov |
| Oxidative Stress | Decreased/Inhibited mdpi.comnih.govresearchgate.net | Increased ADMA levels mdpi.com |
Effects of Pro-Inflammatory Cytokines and Oxidized Lipoproteins on DDAH Activity
Pro-inflammatory cytokines can have complex and sometimes opposing effects on the DDAH/ADMA pathway. For instance, interleukin-1β can stimulate DDAH expression and activity in vascular smooth muscle cells, which would be expected to decrease ADMA levels. nih.gov In contrast, the pro-inflammatory cytokine TNF-α has been identified as a significant inhibitor of DDAH activity. nih.gov
Oxidized lipoproteins, particularly oxidized low-density lipoprotein (oxLDL), are known to be pro-inflammatory and pro-atherogenic. nih.gov As mentioned previously, exposure of endothelial cells to high levels of LDL-cholesterol can cause oxidative stress and reduce DDAH activity. nih.gov This creates a detrimental cycle where oxidized lipoproteins inhibit the enzyme responsible for degrading a key inhibitor of nitric oxide synthase, thereby contributing to endothelial dysfunction.
Dynamic Balance between NG,NG-Dimethylarginine Production and Degradation Pathways
The homeostasis of NG,NG-Dimethylarginine is maintained by a dynamic equilibrium between its production via PRMTs and its degradation by DDAH. nih.gov The enzymatic activities of PRMTs and DDAH counteract each other to regulate the cellular level of ADMA. nih.gov Any factor that shifts this balance can lead to either an accumulation or a depletion of ADMA, with significant physiological consequences.
For example, conditions that increase PRMT activity or decrease DDAH activity will lead to elevated ADMA levels. mdpi.com Conversely, factors that upregulate DDAH expression or activity can lower ADMA concentrations. researchgate.net This intricate balance is crucial for maintaining normal endothelial function, as ADMA is a potent competitive inhibitor of all three isoforms of nitric oxide synthase (NOS). pnas.org An accumulation of ADMA can lead to reduced nitric oxide bioavailability, a hallmark of endothelial dysfunction and a contributing factor to various cardiovascular and renal diseases. physiology.org The interplay between the synthesis and degradation pathways is therefore a critical control point in cardiovascular and renal physiology.
| Enzyme Family | Primary Function in ADMA Homeostasis | Key Regulatory Influences |
| Protein Arginine Methyltransferases (PRMTs) | Catalyze the formation of protein-incorporated asymmetric dimethylarginine residues, the precursors to free ADMA. acs.orgnih.gov | Subcellular localization, developmental cues. nih.gov |
| Dimethylarginine Dimethylaminohydrolases (DDAHs) | Degrade free ADMA into citrulline and dimethylamine, serving as the primary elimination pathway. mdpi.comnih.gov | Transcriptional control (e.g., SREBPs, NF-κB), post-translational modifications (e.g., S-nitrosylation, zinc inhibition), oxidative stress, cytokines, oxidized lipoproteins. nih.govnih.govnih.govpnas.orgphysiology.org |
Biological Roles and Molecular Mechanisms of Ng,ng Dimethylarginine Action
Endogenous Inhibition of Nitric Oxide Synthases (NOS)
ADMA's primary biological function is the inhibition of nitric oxide synthases (NOS), the family of enzymes responsible for the production of nitric oxide from the amino acid L-arginine. nih.gov This inhibition occurs at concentrations that are found in the body under both normal and pathological conditions. nih.gov
Differential Inhibition of NOS Isoforms: Endothelial (eNOS), Neuronal (nNOS), and Inducible (iNOS)
There are three main isoforms of NOS: endothelial (eNOS or NOS3), neuronal (nNOS or NOS1), and inducible (iNOS or NOS2). nih.gov ADMA is capable of inhibiting all three isoforms. ahajournals.orgnih.gov However, studies suggest that the inhibitory effect of ADMA may be more pronounced on the constitutive isoforms, eNOS and nNOS, compared to the inducible isoform, iNOS. researchgate.net While ADMA effectively inhibits NO production from all NOS isoforms, the kinetics of this inhibition can vary. For instance, some research indicates that a lower concentration of ADMA is needed to almost completely inhibit iNOS compared to the concentration required to inhibit half of the eNOS activity. researchgate.net Conversely, other studies suggest that ADMA has a higher affinity for inhibiting nNOS than eNOS. researchgate.net This differential inhibition has significant implications for the diverse physiological and pathological processes regulated by each NOS isoform.
Impact on Nitric Oxide-Mediated Physiological Processes
By inhibiting NO synthesis, ADMA significantly impacts a wide array of physiological processes that are dependent on nitric oxide signaling.
Regulation of Endothelial Function and Vascular Reactivity
Nitric oxide is a potent vasodilator, meaning it relaxes the inner muscles of blood vessels, causing them to widen and increase blood flow. journalmeddbu.com By reducing NO production, ADMA impairs this endothelium-dependent vasodilation, leading to increased vascular tone and reduced blood flow. nih.govahajournals.orgahajournals.org This impairment of endothelial function is a key early event in the development of atherosclerosis. nih.gov Studies have shown that elevated plasma levels of ADMA are correlated with the severity of endothelial dysfunction. ahajournals.org Intra-arterial infusion of ADMA has been demonstrated to cause local vasoconstriction. nih.gov The inhibitory effect of ADMA on vasodilation can be reversed by the administration of L-arginine, further confirming its competitive inhibitory mechanism. nih.govahajournals.org
| Study Focus | Key Findings on ADMA's Impact on Vascular Function | References |
| Endothelial Dysfunction | Elevated ADMA levels are associated with impaired endothelium-dependent vasodilation. | nih.govahajournals.orgahajournals.org |
| Vascular Tone | ADMA causes local vasoconstriction when infused intra-arterially. | nih.gov |
| Atherosclerosis | Impaired endothelial function due to ADMA is an early step in atherosclerosis. | nih.gov |
| Reversibility | The negative effects of ADMA on vasodilation can be counteracted by L-arginine. | nih.govahajournals.org |
Influence on Cellular Communication and Signaling Pathways involving Nitric Oxide
Nitric oxide is a versatile signaling molecule that plays a crucial role in intercellular communication beyond its effects on vascular tone. journalmeddbu.com It is involved in processes such as inhibiting platelet aggregation, preventing leukocyte adhesion to the vascular endothelium, and modulating vascular smooth muscle cell proliferation. ahajournals.org By diminishing NO bioavailability, ADMA can interfere with these protective mechanisms. For example, endothelial cells exposed to ADMA have been shown to increase the adhesiveness of monocytes, a critical step in the formation of atherosclerotic plaques. ahajournals.org Elevated ADMA levels have been linked to increased circulating levels of adhesion molecules like ICAM-1 and VCAM-1, which facilitate the attachment of inflammatory cells to the endothelium. nih.gov
Nitric Oxide-Independent Biological Functions of NG,NG-Dimethylarginine
While NG,NG-dimethylarginine (ADMA) is primarily recognized as a competitive inhibitor of nitric oxide synthase (NOS), a growing body of evidence indicates that it exerts a range of biological effects independently of nitric oxide (NO) modulation. These functions are mediated through direct interactions with various cellular components and signaling pathways, contributing to the regulation of fundamental processes such as cell movement, cytoskeletal organization, stress and inflammatory responses, and metabolic functions. This section will explore these NO-independent actions of ADMA, providing insights into its broader physiological and pathophysiological significance.
NG,NG-dimethylarginine has been shown to directly influence cellular motility and the process of angiogenesis, the formation of new blood vessels. Research indicates that ADMA can impair angiogenesis in response to ischemia. In a murine model of hindlimb ischemia, an increase in tissue ADMA levels was observed, which was associated with a reduced angiogenic response. This effect was shown to be independent of NO, as transgenic mice overexpressing dimethylarginine dimethylaminohydrolase (DDAH), the enzyme that degrades ADMA, exhibited a blunted elevation of ADMA and an improved angiogenic response. Furthermore, ADMA has been found to inhibit the proliferation of endothelial cells, a critical step in angiogenesis.
The inhibitory role of ADMA in the formation of new blood vessels has been demonstrated in various contexts, including the inhibition of proliferation of bovine retinal capillary endothelial cells and coronary artery endothelial cells. researchgate.net
| Study Focus | Model System | Key Findings | Reference |
| Angiogenic response to ischemia | Murine hindlimb ischemia model | Increased tissue ADMA impairs angiogenesis. | nih.gov |
| Endothelial cell proliferation | Bovine retinal capillary endothelial cells | ADMA inhibits cell proliferation. | researchgate.net |
| Endothelial cell proliferation | Coronary artery endothelial cells | ADMA inhibits cell proliferation. | researchgate.net |
The regulation of cellular motility is intricately linked to the dynamic rearrangement of the actin cytoskeleton, a process governed by the Rho family of small GTPases. NG,NG-dimethylarginine has been identified as a modulator of this signaling pathway, thereby influencing cytoskeletal dynamics. The effects of ADMA on endothelial cell motility are mediated, at least in part, through the modulation of Rho GTPase activity. Specifically, elevated levels of ADMA have been shown to lead to the activation of RhoA and the inhibition of Rac1. researchgate.net
This dysregulation of Rho GTPase activity by ADMA has significant consequences for the actin cytoskeleton. The activation of RhoA promotes the formation of stress fibers and focal adhesions, leading to a less motile cell phenotype. Conversely, the inhibition of Rac1 prevents the formation of lamellipodia, which are essential for cell protrusion and migration. These ADMA-induced alterations in cytoskeletal organization abrogate the normal chemotactic response of endothelial cells to pro-angiogenic stimuli. researchgate.net
| Rho GTPase | Effect of ADMA | Consequence for Cytoskeleton | Impact on Cellular Function |
| RhoA | Activation | Increased stress fibers and focal adhesions | Reduced cell motility |
| Rac1 | Inhibition | Decreased lamellipodia formation | Impaired cell migration and chemotaxis |
Beyond its effects on the cytoskeleton, NG,NG-dimethylarginine can activate intracellular stress and inflammatory signaling pathways. Evidence suggests a direct role for ADMA in the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK). In human umbilical vein endothelial cells, ADMA has been shown to induce the phosphorylation of p38 MAPK and stimulate NF-κB activity. This activation of p38 MAPK and NF-κB by ADMA can contribute to inflammatory responses and cellular stress.
While the precise mechanisms of ADMA-induced activation of these pathways are still under investigation, it is proposed that they can occur independently of NOS inhibition. The activation of these stress pathways by ADMA may play a role in the pathogenesis of various inflammatory conditions.
| Signaling Pathway | Effect of ADMA | Cellular Context |
| NF-κB | Activation | Human umbilical vein endothelial cells |
| p38 MAPK | Phosphorylation (Activation) | Human umbilical vein endothelial cells |
| ERK | Limited direct evidence for NO-independent activation | - |
The influence of NG,NG-dimethylarginine on steroidogenesis and adrenal gland function appears to be primarily mediated through its well-established role as an inhibitor of nitric oxide synthase. Nitric oxide itself has been shown to play a regulatory role in adrenal function. Studies using NOS inhibitors have demonstrated that a reduction in NO can lead to an increase in both testosterone (B1683101) and corticosterone (B1669441) secretion. pnas.org This suggests that endogenous NO may exert a negative regulatory effect on testicular and adrenal steroidogenesis. pnas.org
However, direct, nitric oxide-independent effects of ADMA on steroidogenesis and adrenal gland function are not well-documented in the current scientific literature. The primary mechanism of action of ADMA in this context appears to be the reduction of NO bioavailability, which in turn modulates steroid hormone production.
NG,NG-dimethylarginine is a product of the post-translational modification of proteins by a family of enzymes called protein arginine methyltransferases (PRMTs). This process of arginine methylation is a crucial regulatory mechanism for a wide array of cellular functions. The balance of different types of methylated arginines—monomethylarginine (MMA), asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA)—is critical for normal cellular function.
While ADMA is a product of this pathway, there is evidence to suggest that the levels of different methylarginines are interconnected. For instance, the loss of PRMT1, the primary enzyme responsible for generating ADMA, leads to a significant increase in the global levels of MMA and SDMA. nih.gov This phenomenon, termed "substrate scavenging," suggests a dynamic interplay and competition between different PRMTs for the same protein substrates. nih.gov Therefore, fluctuations in the activity of ADMA-producing enzymes can have broader consequences on the entire arginine methylome.
| Methylation Mark | Primary Enzyme | General Function | Consequence of Altered Balance |
| Asymmetric Dimethylarginine (ADMA) | PRMT1 | Transcriptional activation | Loss of PRMT1 leads to increased MMA and SDMA |
| Symmetric Dimethylarginine (SDMA) | PRMT5 | Transcriptional repression | Increased levels can alter gene expression patterns |
| Monomethylarginine (MMA) | Various PRMTs | Precursor for di-methylation | Accumulation with loss of PRMT1 |
Advanced Research Methodologies and Tools for Investigating Ng,ng Dimethylarginine
Analytical Chemistry Techniques for Quantification in Biological Matrices
A variety of analytical methods have been developed for the determination of NG,NG-dimethylarginine. The primary challenge lies in distinguishing it from its structural isomer, symmetric dimethylarginine (SDMA), which necessitates chromatographic separation. nih.govresearchgate.net High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) are the most prominent techniques utilized. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Precise Quantification of NG,NG-Dimethylarginine
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of NG,NG-dimethylarginine. However, due to the low volatility of amino acids, derivatization is a mandatory prerequisite for analysis. researchgate.netnih.gov This multi-step process, which can take several hours, is a notable drawback of the method. researchgate.netnih.gov
The derivatization process typically involves esterification followed by acylation to make the analyte volatile enough for GC analysis. For instance, a method for the related isomer SDMA involves a single derivatization step with pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate, forming N,N,N,O-tetrakis-pentafluoropropionyl derivatives. nih.gov Another approach for quantifying homoarginine, a related compound, involves derivatization to yield the methyl ester tri(N-pentafluoropropionyl) derivative. researchgate.net Detection is often performed using electron-capture negative-ion chemical ionization and selected-ion monitoring for high sensitivity. nih.gov The introduction of stable isotope-labeled internal standards has significantly improved the GC-MS approach. nih.gov
Table 1: Overview of a GC-MS Method for Dimethylarginine Analysis
| Parameter | Description | Reference |
| Analyte | Symmetric Dimethylarginine (SDMA) | nih.gov |
| Internal Standard | NG,N´G-di-[2H3]methyl-l-arginine (d6-SDMA) | nih.gov |
| Derivatization Agent | Pentafluoropropionic anhydride (PFPA) | nih.gov |
| Reaction Conditions | 30 minutes at 65 °C | nih.gov |
| Ionization Mode | Electron-Capture Negative-Ion Chemical Ionization | nih.gov |
| Monitored Ions (m/z) | m/z 456 for SDMA, m/z 462 for d6-SDMA | nih.gov |
High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD)
High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) is one of the most widely used methods for quantifying NG,NG-dimethylarginine in biological samples. researchgate.net Since NG,NG-dimethylarginine does not possess a native chromophore or fluorophore, a pre-column or post-column derivatization step is necessary to render it detectable by fluorescence. nih.govnih.gov
Common derivatizing agents include ortho-phthaldialdehyde (OPA) combined with a thiol like 3-mercaptopropionic acid, and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ-Fluor). nih.govnih.gov The OPA derivatives are separated by reversed-phase HPLC and quantified with fluorescence detection, typically at excitation and emission wavelengths of 340 nm and 455 nm, respectively. nih.gov The AccQ-Fluor reagent produces extremely stable fluorescent derivatives, which is advantageous for processing large batches of samples. nih.gov The separation of the stereoisomers ADMA and SDMA is a critical aspect of these methods and can be achieved with careful optimization of the chromatographic conditions. nih.govnih.gov
Table 2: Performance Characteristics of a Validated HPLC-FLD Method
| Parameter | Finding | Reference |
| Sample Volume | 12 µL of plasma | nih.gov |
| Derivatization Agent | ortho-phthaldialdehyde (OPA) and 3-mercaptopropionic acid | nih.gov |
| Linearity (R²) | >0.9995 for ADMA, SDMA, and Arginine | nih.gov |
| Inter-day CV (Human Plasma) | ≤5% for ADMA, SDMA, and Arginine | nih.gov |
| Limit of Detection (LOD) | 0.007 µM for ADMA | nih.gov |
| Absolute Recovery (Post-SPE) | 95.8% to 103.0% for all metabolites | nih.gov |
Application of Stable Isotope-Labeled NG,NG-Dimethylarginine as Internal Standards in Quantitative Assays
The use of stable isotope-labeled internal standards is considered the gold standard for achieving the highest accuracy and precision in quantitative bioanalysis, particularly in mass spectrometry-based methods like LC-MS/MS and GC-MS. researchgate.netnih.gov These standards, such as D7-ADMA (deuterium-labeled NG,NG-dimethylarginine) or 13C6-arginine, are chemically identical to the analyte but have a higher molecular weight due to the incorporated heavy isotopes. researchgate.netgoogle.com
By adding a known amount of the stable isotope-labeled standard to the sample at the beginning of the preparation process, any analyte loss during extraction, derivatization, or ionization can be precisely corrected for. nih.gov This approach, known as stable isotope dilution mass spectrometry, significantly reduces the impact of matrix effects and improves method robustness. researchgate.net The use of D7-ADMA and D6-SDMA as internal standards has been shown to achieve high intra-day precision (2.12% for ADMA) and inter-day precision (3.77% for ADMA) in LC-MS/MS assays. researchgate.net
Sample Preparation and Derivatization Strategies for Analytical Accuracy
Effective sample preparation is a critical step for the reliable quantification of NG,NG-dimethylarginine, as biological matrices like plasma and urine are complex and contain numerous interfering substances such as proteins and salts. nih.govchromatographyonline.com The primary goals of sample preparation are to isolate the analyte of interest, remove interferences, and concentrate the sample to improve detection sensitivity. chromatographyonline.com
Solid Phase Extraction (SPE) Protocols for NG,NG-Dimethylarginine Isolation
Solid Phase Extraction (SPE) is a widely accepted and highly effective technique for cleaning up and concentrating NG,NG-dimethylarginine from biological fluids. nih.govchromatographyonline.com For the analysis of basic compounds like dimethylarginines, cation-exchange SPE is the preferred approach. nih.govnih.gov
In a typical SPE protocol, a plasma or urine sample is first diluted and acidified before being loaded onto an SPE cartridge, such as an Oasis MCX (Mixed-Mode Cation Exchange) column. nih.govnih.gov Interfering substances are removed by washing the cartridge with solvents like hydrochloric acid and methanol. nih.gov The analytes of interest are then eluted with a more basic solution, for example, a mixture containing ammonia. nih.govnih.gov This procedure provides good recovery, often exceeding 80-90%, and effectively removes matrix components that could interfere with subsequent chromatographic analysis. nih.govnih.gov
Table 3: Comparison of SPE Recovery Rates
| SPE Protocol Details | Analyte | Absolute Recovery | Reference |
| Waters Oasis MCX 96-well plate; elution with NH4OH/MeOH | Arginine | 95.8% | nih.gov |
| ADMA | 102.0% | nih.gov | |
| SDMA | 103.0% | nih.gov | |
| Strong Cation Exchange (SCX) cartridges | Arginine | >80% | nih.gov |
| ADMA | >80% | nih.gov | |
| SDMA | >80% | nih.gov |
Protein Precipitation Methodologies for Sample Purification
Protein precipitation (PP) is a simpler and faster alternative to SPE for removing the bulk of proteins from plasma or serum samples. nih.govchromatographyonline.com This method involves adding a precipitating agent, such as an organic solvent like acetonitrile (B52724) or an acid like trichloroacetic acid (TCA), to the biological sample. nih.govnih.gov The agent denatures the proteins, causing them to aggregate and precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte can be collected for analysis. nih.govnih.gov
While PP is rapid and straightforward, it is generally less selective than SPE and may result in a "dirtier" extract, meaning more potential interferences remain in the supernatant. nih.govchromatographyonline.com However, some studies have found that PP with TCA can yield analytical performance comparable to SPE for HPLC-FLD analysis, with recoveries greater than 90% and good precision. nih.gov In other applications, PP is used as an initial clean-up step before further purification by SPE or direct analysis by LC-MS/MS. scirp.orgnih.gov
In Vitro and Ex Vivo Model Systems for Mechanistic Studies of NG,NG-Dimethylarginine
The mechanistic investigation of NG,NG-Dimethylarginine (ADMA) heavily relies on a variety of in vitro and ex vivo model systems. These models allow researchers to dissect the molecular and cellular effects of ADMA in controlled environments, providing insights that are often difficult to obtain from more complex in vivo studies.
In Vitro Models
In vitro, or "in glass," studies involve the use of cells cultured outside a living organism. qima-lifesciences.com These models are fundamental for exploring the direct effects of ADMA on specific cell types and pathways.
Cell Culture Systems: A primary tool for ADMA research is the use of cultured cell lines. Endothelial cells, such as human coronary artery endothelial cells (HCAECs) and EA.hy926 human vascular endothelial cells, are extensively used because ADMA is a well-known endogenous inhibitor of nitric oxide synthase (NOS), a key enzyme in endothelial function. oup.complos.orgwestminster.ac.uk In these models, researchers can directly apply ADMA to the cell culture medium to study its impact on nitric oxide (NO) production, gene expression, and cellular signaling. oup.complos.org For instance, studies have shown that pathophysiological concentrations of ADMA can alter the gene expression profile of endothelial cells. westminster.ac.uk Cancer cell lines, such as the 4T1 breast cancer line, and immune cells like RAW264.7 macrophages, are used to investigate the role of ADMA in the tumor microenvironment, including its effects on macrophage function and polarization. nih.gov Murine lung epithelial cells have been used as a model to demonstrate that ADMA can induce oxidative and nitrosative stress, suggesting a role in airway inflammation. nih.gov
Co-culture Systems: To better mimic the complex interactions within tissues, co-culture models are employed. These systems involve culturing two or more different cell types together. For example, endothelial cells can be co-cultured with smooth muscle cells or macrophages to study the paracrine signaling effects of ADMA-mediated NO inhibition.
3D Cell Cultures and Organoids: Moving beyond traditional 2D cell monolayers, researchers are increasingly using 3D culture systems like spheroids and organoids. These models more accurately represent the three-dimensional architecture and cell-cell interactions of native tissues. qima-lifesciences.comqima-lifesciences.com For example, tumor spheroids can be used to study how ADMA produced by cancer cells influences the surrounding stromal and immune cells. nih.govnih.gov
Ex Vivo Models
Ex vivo, or "out of the living," studies utilize tissues or organs that have been removed from an organism and are studied in a laboratory setting. qima-lifesciences.com These models preserve the tissue architecture and the complex interplay between different cell types, offering a bridge between in vitro and in vivo research. qima-lifesciences.commdpi.com
Isolated Organ and Tissue Baths: A classic pharmacological tool, the organ bath, is frequently used to study the physiological effects of ADMA on vascular tissue. reprocell.com Segments of arteries or other tissues are suspended in a chamber containing a physiological solution, and their contractile responses to various stimuli are measured. reprocell.com By adding ADMA to the bath, researchers can directly observe its effects on endothelium-dependent vasodilation, providing functional evidence of NOS inhibition.
Wire Myography: This technique is a specialized version of the organ bath designed for studying smaller blood vessels, such as resistance arteries. reprocell.com It allows for precise measurement of vasoconstriction and vasodilation in response to ADMA, which is crucial for understanding its role in regulating blood pressure and organ-specific blood flow. reprocell.com
Tissue Explants and Slices: In this approach, small pieces of tissue are kept viable in culture for a period. This allows for the study of ADMA's effects in the context of a relatively intact local tissue environment. For example, tumor explants can be cultured to investigate how endogenous or exogenous ADMA affects cancer cell behavior and the surrounding microenvironment. nih.gov
| Model Type | Specific Example | Primary Research Application | Key Findings/Insights |
|---|---|---|---|
| In Vitro (Cell Culture) | Endothelial Cells (e.g., HCAEC, EA.hy926) | Studying effects on NO synthesis, endothelial dysfunction, and gene expression. oup.complos.org | ADMA inhibits eNOS, reduces NO production, alters gene expression, and influences cellular uptake and efflux of L-arginine. plos.orgwestminster.ac.uk |
| In Vitro (Cell Culture) | Cancer Cells (e.g., 4T1) and Macrophages (e.g., RAW264.7) | Investigating the role of ADMA in the tumor microenvironment and immune regulation. nih.gov | Tumor-derived ADMA can regulate macrophage functions, including phagocytosis and polarization. nih.gov |
| In Vitro (Cell Culture) | Lung Epithelial Cells | Examining the role of ADMA in airway inflammation and oxidative stress. nih.gov | ADMA can induce the production of reactive oxygen and nitrogen species in lung epithelial cells. nih.gov |
| Ex Vivo (Organ Bath) | Isolated Aortic Rings/Arterial Segments | Assessing the functional impact of ADMA on vascular tone and endothelium-dependent relaxation. reprocell.com | Directly demonstrates the vasoconstrictor effect of ADMA due to NOS inhibition. |
| Ex Vivo (Wire Myograph) | Small Resistance Arteries | Measuring vasoactivity in microvessels critical for blood pressure control. reprocell.com | Provides sensitive measurements of ADMA's impact on peripheral vascular resistance. reprocell.com |
Genetic and Pharmacological Approaches for Modulating NG,NG-Dimethylarginine Biosynthesis and Metabolism Pathways
To elucidate the precise role of ADMA in physiology and pathology, researchers employ sophisticated genetic and pharmacological tools to manipulate the enzymes responsible for its synthesis and degradation.
Genetic Approaches
Genetic strategies involve the modification of genes encoding for protein arginine methyltransferases (PRMTs), which synthesize protein-bound ADMA precursors, and dimethylarginine dimethylaminohydrolases (DDAHs), which metabolize free ADMA. researchgate.netmdpi.com
Knockout and Knock-in Models: Genetically engineered mouse models are invaluable for studying the systemic effects of altered ADMA levels. nih.gov
DDAH Knockout Mice: Mice with a genetic deletion (knockout) of DDAH1 (DDAH1-/-) exhibit elevated plasma ADMA levels and a distinct cardiovascular phenotype, providing strong evidence for the role of the DDAH1/ADMA pathway in maintaining vascular health. westminster.ac.ukresearchgate.net These models are crucial for studying the long-term consequences of ADMA accumulation. researchgate.net
PRMT Knockout Models: Deletion of specific PRMTs, particularly Type I PRMTs like PRMT1, in cell lines or animal models allows for the investigation of their contribution to global and substrate-specific protein methylation and subsequent ADMA generation. nih.gov Unexpectedly, the loss of PRMT1 in cells can lead to an increase in monomethylarginine, as other PRMTs may scavenge its substrates. nih.gov
Transgenic Overexpression: Conversely, transgenic mice that overexpress DDAH have been developed. These animals show reduced ADMA levels and increased NO production, making them useful models for investigating the potential therapeutic benefits of enhancing ADMA metabolism. nih.gov
RNA Interference (RNAi): For more targeted and transient gene silencing, RNA interference techniques like small interfering RNA (siRNA) are widely used in cell culture models. nih.gov By designing siRNAs specific to the mRNA of DDAH1, DDAH2, or various PRMTs, researchers can temporarily reduce the expression of these enzymes. nih.govnih.gov This approach has been instrumental in dissecting the distinct roles of DDAH1 and DDAH2 in regulating NO bioavailability, revealing both ADMA-dependent and independent mechanisms. nih.gov
Pharmacological Approaches
Pharmacological tools, primarily enzyme inhibitors, offer temporal control over ADMA pathways and are essential for both basic research and as potential therapeutic leads.
DDAH Inhibitors: The development of DDAH inhibitors allows researchers to acutely increase endogenous ADMA levels. nih.gov This mimics conditions of elevated ADMA and helps to study its immediate physiological effects, such as vasoconstriction. nih.gov Various classes of DDAH inhibitors have been synthesized, and their use in in vitro and in vivo models has been critical in validating DDAH as a therapeutic target for conditions where excess NO production is detrimental, such as in cancer angiogenesis. nih.govnih.govrsc.org
PRMT Inhibitors: To modulate the synthesis of ADMA, a range of PRMT inhibitors has been developed. nih.gov
Pan-PRMT Inhibitors: Early inhibitors like Arginine methyltransferase inhibitor 1 (AMI-1) are "pan-PRMT inhibitors," meaning they inhibit several PRMT family members. nih.gov
Specific PRMT Inhibitors: More recently, highly potent and selective inhibitors targeting specific PRMTs have been discovered. For example, DB75 and K313 target PRMT1, while SGC3027 is a selective probe for PRMT7. nih.govbiorxiv.org These compounds allow for the precise dissection of the roles individual PRMTs play in ADMA production and other cellular processes. nih.govresearchgate.net Using these inhibitors in cell and animal models has demonstrated their efficacy in reducing ADMA levels and influencing disease progression in models of neuroblastoma and renal fibrosis. nih.govresearchgate.net
| Target Enzyme | Inhibitor Class/Example | Mechanism of Action | Research Application |
|---|---|---|---|
| PRMTs (Type I) | PT1001B | Selectively inhibits Type I PRMTs, reducing the synthesis of asymmetric dimethylarginine (ADMA). researchgate.net | Used in vivo to reduce renal ADMA accumulation and study its role in renal fibrosis. researchgate.net |
| PRMT1 | DB75, K313 | Inhibits PRMT1, a primary enzyme for ADMA synthesis. nih.gov | Investigating the role of PRMT1-mediated methylation in cancer cell proliferation (e.g., neuroblastoma, osteosarcoma). nih.gov |
| PRMT7 | SGC3027 (pro-drug for SGC8158) | Potent and selective inhibitor of PRMT7, which primarily catalyzes monomethylation. biorxiv.orgosti.gov | Links PRMT7 and arginine monomethylation to the cellular stress response. biorxiv.orgosti.gov |
| Pan-PRMT | AMI-1 | Broadly inhibits multiple PRMT enzymes (PRMT1, 3, 4, 5, 6). nih.gov | Early tool for studying the general effects of inhibiting protein arginine methylation. nih.gov |
| DDAH | Various (e.g., 4124W) | Inhibits the enzymatic degradation of ADMA, leading to its accumulation. rsc.org | Studying the pathological consequences of elevated ADMA; validating DDAH as a therapeutic target in cancer and septic shock. nih.govnih.gov |
Q & A
Basic: What is the molecular mechanism by which NG,NG-dimethylarginine dihydrochloride inhibits nitric oxide synthase (NOS)?
NG,NG-Dimethylarginine dihydrochloride acts as a competitive inhibitor of NOS by structurally mimicking L-arginine, the enzyme’s natural substrate. It binds to the catalytic site of NOS, blocking the conversion of L-arginine to nitric oxide (NO) and L-citrulline. This inhibition reduces NO bioavailability, making it a critical tool for studying NO-dependent pathways in vascular tone, immune response, and neurotransmission .
Methodological Note : When designing inhibition assays, ensure substrate-to-inhibitor molar ratios are optimized (e.g., 1:10 to 1:100) and validate inhibition reversibility via washout experiments .
Basic: What analytical methods are recommended for quantifying NG,NG-dimethylarginine dihydrochloride in biological samples?
Two primary methods are used:
- Competitive ELISA : Detects concentrations as low as 4.63–4.99 ng/mL in serum, plasma, or tissue homogenates. Ensure cross-reactivity with symmetric dimethylarginine (SDMA) is <1% to avoid false positives .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides higher specificity. Use isotope-labeled internal standards (e.g., D7-ADMA) to correct for matrix effects .
| Method | Detection Range | Sensitivity | Sample Volume |
|---|---|---|---|
| ELISA (CEB301Ge) | 12.35–1,000 ng/mL | 4.99 ng/mL | 50 µL |
| ELISA (EK12465) | 15.6–1,000 ng/mL | 4.63 ng/mL | 50 µL |
Basic: How should researchers prepare and store biological samples for dimethylarginine analysis?
- Sample Preparation : Deproteinize plasma/serum using 10 kDa centrifugal filters to remove interfering proteins. For tissues, homogenize in PBS (pH 7.4) with protease inhibitors .
- Storage : Aliquot samples and store at -80°C to prevent degradation. Avoid freeze-thaw cycles >3× .
Advanced: How can experimental designs address conflicting data on tissue-specific accumulation of dimethylarginines?
Conflicting reports on tissue distribution often arise from:
- Variability in Transporters : ADMA competes with L-arginine for cationic amino acid transporters (CATs). Use kinetic assays (e.g., radiolabeled H-L-arginine) to quantify transporter affinity in different tissues .
- Species Differences : Validate findings across models (e.g., murine vs. human endothelial cells) using pan-species ELISA kits with cross-reactivity validation .
Recommendation : Include positive controls (e.g., exogenous ADMA spiked samples) and normalize data to tissue protein content.
Advanced: What strategies resolve discrepancies between ELISA and LC-MS measurements of dimethylarginines?
Discrepancies may stem from:
- Matrix Effects in ELISA : Lipids or hemolyzed RBCs can interfere. Pre-treat samples with lipid-removal columns or validate with LC-MS .
- Ion Suppression in LC-MS : Use stable isotope-labeled internal standards (e.g., N-arginine) to correct for ionization efficiency variations .
Pro Tip : Perform method correlation studies using ≥20 samples spanning the detection range.
Advanced: How can researchers model the systemic effects of dimethylarginine dysregulation in vivo?
- Disease Models : Use puromycin aminonucleoside nephrosis (PAN) rats to study ADMA-associated hypertension and renal dysfunction .
- Intervention Studies : Co-administer dimethylarginine dimethylaminohydrolase (DDAH) inhibitors to elevate endogenous ADMA levels and observe vascular outcomes .
Key Parameters : Monitor blood pressure (tail-cuff plethysmography) and plasma ADMA/NO ratios weekly.
Advanced: What are the critical controls for studies combining dimethylarginine analysis with NOS activity assays?
- Negative Controls : Use NOS knockout models or selective inhibitors (e.g., L-NAME for eNOS).
- Endogenous Control : Measure symmetric dimethylarginine (SDMA) to distinguish NOS-specific effects from general arginine metabolism .
- Quality Control : Spike recovery experiments (80–120% acceptable) for both ADMA and NO metabolites .
Advanced: How should cross-species variability in dimethylarginine metabolism be addressed in translational research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
